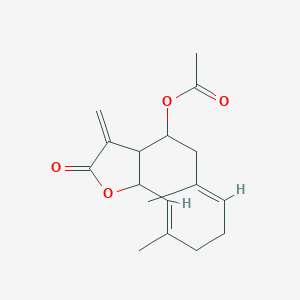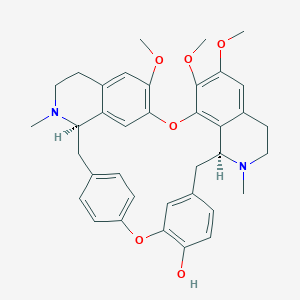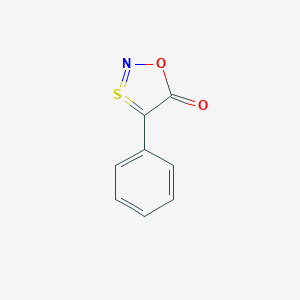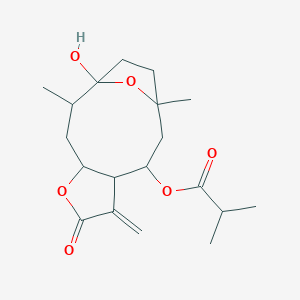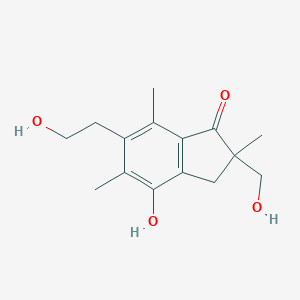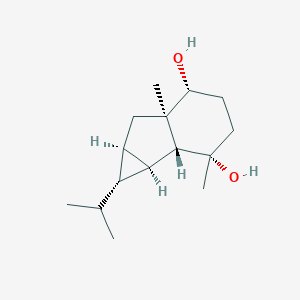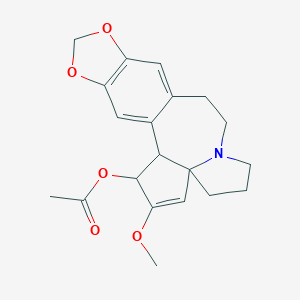
Acetylcephalotaxine
Overview
Description
Acetylcephalotaxine is a minor alkaloid derived from the plant genus Cephalotaxus, specifically from species such as Cephalotaxus fortunei . This compound is part of a unique group of alkaloids known for their complex structures and significant biological activities. This compound has garnered interest due to its potential therapeutic applications and its role in the biosynthesis of other pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylcephalotaxine can be synthesized through various chemical routes. One common method involves the acetylation of cephalotaxine, a more abundant alkaloid from the same plant genus . The reaction typically uses acetic anhydride in the presence of a base such as pyridine under controlled temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from Cephalotaxus species followed by purification processes. The alkaloid is crystallized from ethanol as colorless rods . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetylcephalotaxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Acetylcephalotaxine has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other complex alkaloids and is used in studies of alkaloid biosynthesis.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various cancers and other diseases.
Industry: this compound and its derivatives are used in the development of new pharmaceuticals and as a model compound in drug design and development
Mechanism of Action
The mechanism of action of acetylcephalotaxine involves its interaction with specific molecular targets within cells. It is believed to inhibit protein synthesis by binding to the ribosome, thereby preventing the growth and proliferation of cancer cells. This mechanism is similar to that of other cephalotaxine alkaloids, which have shown significant anti-cancer activities .
Comparison with Similar Compounds
Acetylcephalotaxine is part of a family of cephalotaxine-type alkaloids, which include:
- Cephalotaxine
- Homoharringtonine
- Harringtonine
- Deoxyharringtonine
- Isoharringtonine
Uniqueness: What sets this compound apart is its specific acetyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown distinct pharmacokinetic properties and a unique profile of biological activities .
Properties
IUPAC Name |
(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZRXGNVSHCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947111 | |
| Record name | O~3~-Acetylcephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24274-60-0 | |
| Record name | Acetylcephalotaxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O~3~-Acetylcephalotaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of acetylcephalotaxine and what other related alkaloids are found alongside it?
A1: this compound is primarily isolated from the twigs and leaves of the Cephalotaxus fortunei plant, a species native to China. [] This plant is also a source of other bioactive alkaloids, including cephalotaxine, harringtonine, homoharringtonine, and desmethylcephalotaxinone. [] Further investigation of Cephalotaxus fortunei has led to the discovery of two novel lactones: fortunolides A and B. []
Q2: What are the key structural features of this compound?
A2: this compound is an ester alkaloid characterized by a unique chemical structure. While its exact molecular formula and weight are not specified in the provided abstracts, spectral analyses, including Carbon-13 nuclear magnetic resonance spectroscopy, have been instrumental in elucidating its structure and those of related Cephalotaxus alkaloids. [] This technique helps researchers understand the arrangement of carbon atoms within the molecule, contributing significantly to the overall structural characterization.
Q3: What is the stereochemical relationship between this compound and (+)-acetylcephalotaxine?
A3: Research indicates that (+)-acetylcephalotaxine, isolated from Cephalotaxus fortunei, is an enantiomer of this compound produced through conventional synthesis from cephalotaxine. [] Enantiomers are molecules that are mirror images of each other and cannot be superimposed, much like our left and right hands. This difference in spatial arrangement can lead to variations in biological activity.
Q4: Have any semi-synthetic approaches been explored for the synthesis of this compound or its derivatives?
A4: Yes, studies have reported the semi-synthesis of neoharringtonine and anhydroharringtonine, two novel antileukemic alkaloids structurally related to this compound. [, ] These findings highlight the potential for developing new this compound derivatives with enhanced therapeutic properties through semi-synthetic modifications.
Q5: What is the known biological activity of this compound and related alkaloids?
A5: While this compound itself has not been extensively studied for its biological activity, several related alkaloids from Cephalotaxus species, particularly harringtonine and homoharringtonine, have demonstrated significant antileukemic activity in preliminary clinical trials. [] This suggests potential therapeutic applications for this class of compounds. Furthermore, recent studies have identified novel cephalotaxine-type alkaloids, such as 8-oxodeoxyharringtonine and 8-oxonordeoxyharringtonine, exhibiting potent inhibitory effects on nuclear factor kappa B (NF-κB) transcription, a key regulator of inflammation and cell survival. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)
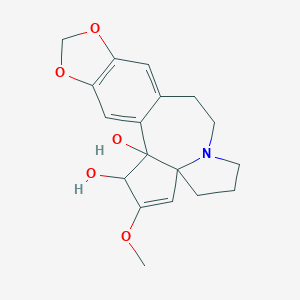

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)
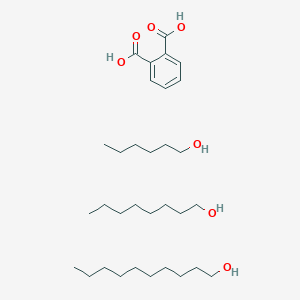
![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)
